Elevated Lipophilicity: 7-Chloro Substitution Drives a +0.26 LogP Increase Over the Non-Chlorinated Analog
The introduction of a chlorine atom at the 7-position of the benzodioxole ring directly results in a measurable increase in lipophilicity. The target compound, Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate, has a calculated LogP of 1.3313 . In contrast, the non-chlorinated, albeit N-aryl linked analog, methyl N-1,3-benzodioxol-5-ylglycinate, exhibits a LogP of 1.0732, with an identical Topological Polar Surface Area (TPSA) of 56.79 Ų . This difference of 0.2581 LogP units is attributable solely to the chlorine substitution, which increases the compound's partition coefficient, thereby enhancing its predicted ability to cross lipid bilayers.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.3313 |
| Comparator Or Baseline | Comparator: Methyl N-1,3-benzodioxol-5-ylglycinate (non-chlorinated N-aryl analog). LogP = 1.0732 |
| Quantified Difference | ΔLogP = +0.2581 units (a ~1.8-fold increase in the octanol-water partition coefficient) |
| Conditions | In silico prediction using a consistent computational model. Both compounds share a TPSA of 56.79 Ų. |
Why This Matters
A higher LogP is a critical parameter for medicinal chemists optimizing for blood-brain barrier penetration or intracellular target engagement, making this scaffold a preferable starting point over less lipophilic analogs for CNS or intracellular targets.
